Cas no 96847-53-9 ((1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one)

(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one structure
96847-53-9 structure
Product Name:(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one
CAS-Nr.:96847-53-9
MF:C11H10O2
MW:174.195903301239
MDL:MFCD09833671
CID:2083506
PubChem ID:10910062
Update Time:2025-06-06

(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one
    • RAC 1-PHENYL-2-OXO-3-OXABICYCLO[3.1.0]HEXANE
    • (1S,5R)-1-Phenyl-3-oxa-bicyclo[3.1.0]hexan-2-one
    • (1S,5R)-rel-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one
    • WZGFIZUMKYUMRN-GXSJLCMTSA-N
    • BCP09558
    • NE14522
    • 2 COxo-1phenyl-3-oxbicyclo{3.1.0}-hexane2
    • 106P934
    • (1S,5R)-1-Phenyl-3-oxabicyclo [3.1.0]hexan-2-one
    • (5beta)-1beta-Phenyl-3-oxabicyclo[3.1.0]hexane-2-one
    • 3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1S,5R)-
    • (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one (ACI)
    • 3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1S)- (ZCI)
    • MDL: MFCD09833671
    • Inchi: 1S/C11H10O2/c12-10-11(6-9(11)7-13-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2/t9-,11+/m0/s1
    • InChI-Schlüssel: WZGFIZUMKYUMRN-GXSJLCMTSA-N
    • Lächelt: O=C1OC[C@@H]2C[C@]12C1C=CC=CC=1

Berechnete Eigenschaften

  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 13
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 243
  • Topologische Polaroberfläche: 26.3

Experimentelle Eigenschaften

  • Dichte: 1.300±0.06 g/cm3 (20 ºC 760 Torr),
  • Siedepunkt: 340.0±21.0°C at 760 mmHg
  • Löslichkeit: Leicht löslich (1 g/l) (25°C),

(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one Sicherheitsinformationen

(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
S305042-5g
(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one
96847-53-9 99%
5g
¥260.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
S305042-100g
(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one
96847-53-9 99%
100g
¥2473.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
S305042-25g
(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one
96847-53-9 99%
25g
¥867.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
S305042-1g
(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one
96847-53-9 99%
1g
¥79.90 2023-09-01
Chemenu
CM203603-25g
(1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one
96847-53-9 98%
25g
$146 2021-06-09
Ambeed
A239059-250mg
(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one
96847-53-9 98%
250mg
$14.0 2025-04-14
Ambeed
A239059-1g
(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one
96847-53-9 98%
1g
$20.0 2025-04-14
Ambeed
A239059-5g
(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one
96847-53-9 98%
5g
$53.0 2025-04-14
Ambeed
A239059-10g
(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one
96847-53-9 98%
10g
$80.0 2025-04-14
Ambeed
A239059-25g
(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one
96847-53-9 98%
25g
$158.0 2025-04-14

(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Sodium amide Solvents: Toluene ;  1 h, 0 °C
1.2 2 h, rt
1.3 Reagents: Water ;  cooled
1.4 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ;  rt; 12 h, reflux
1.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, rt; 3 - 4 h, pH 1 - 2, 60 - 70 °C
Referenz
Improved process for the preparation of levomilnacipran
, India, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ;  reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Toluene ,  Water ;  pH 1 - 2, rt; 3 - 4 h, 60 - 70 °C
Referenz
An improved process for the preparation of 1-aryl-2-aminomethylcyclopropanecarboxamide derivatives, their isomers and salts
, India, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: 2,6-Lutidine ,  Sodium periodate Catalysts: Osmium tetroxide Solvents: tert-Butanol ,  Tetrahydrofuran ,  Water ;  16 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.3 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  0 °C; 3 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water
Referenz
Diastereoselective Synthesis of Trisubstituted Cyclopropanes by Palladium-Catalyzed Intramolecular Allylic Alkylation of α-Aryl Esters
Nemoto, Tetsuhiro; Tsuruda, Kazuki; Yoshida, Mariko; Kono, Masato; Hamada, Yasumasa, Synthesis, 2015, 47(24), 3914-3924

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C
1.2 3 h, 0 °C; 2 h, 0 °C; overnight, rt
1.3 Reagents: Potassium hydroxide Solvents: Water ;  8 h, reflux; reflux → rt
1.4 Reagents: Hydrochloric acid ;  < pH 2, rt; 2 h, 0 °C
Referenz
Discovery of (1R,2S)-2-{[(2,4-Dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide (E2006): A Potent and Efficacious Oral Orexin Receptor Antagonist
Yoshida, Yu; Naoe, Yoshimitsu; Terauchi, Taro; Ozaki, Fumihiro; Doko, Takashi; et al, Journal of Medicinal Chemistry, 2015, 58(11), 4648-4664

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Sodium amide Solvents: Toluene ;  0 - 15 °C; 1 h, 10 °C
1.2 Solvents: Toluene ;  10 °C; 2 h, 10 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  5.5 h, 95 °C; 95 °C → 55 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, 25 °C; 3 h, 60 °C; 60 °C → 25 °C; 0.5 h, 30 °C
1.5 Reagents: Water ;  1 h, 30 °C; 2 h, 0 - 5 °C
Referenz
Process for preparing Levomilnacipran hydrochloride
, United States, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Sodium amide Solvents: Toluene ;  0 - 5 °C; 1 h, 10 °C
1.2 Solvents: Toluene ;  2 h, 10 °C
1.3 Reagents: Sodium carbonate Solvents: Water ;  rt → 95 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  3 h, pH 1 - 2, rt → 60 °C
1.5 Reagents: Sodium carbonate Solvents: Water ;  pH 8 - 9
Referenz
Preparation of cyclopropanecarboxamide compounds for the treatment of neurological conditions
, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Toluene ;  10 °C → 20 °C; 2 h, 10 °C → 20 °C
1.2 Solvents: Toluene ;  10 °C → 20 °C
1.3 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ;  rt → reflux
1.4 Reagents: Hydrochloric acid Solvents: Toluene ;  2 h, 60 °C → 70 °C
Referenz
Process for preparation of milnacipran intermediate and its use in preparation of pure milnacipran
, India, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Solvents: Dimethylformamide ,  Water ;  41 h, pH 8, 27 °C; acidified
Referenz
Microbiological transformations. 34. Enantioselective hydrolysis of a key-lactone involved in the synthesis of the antidepressant milnacipran
Viazzo, Pascale; Alphand, Veronique; Furstoss, Roland, Tetrahedron Letters, 1996, 37(26), 4519-4522

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Sodium amide Solvents: Benzene ;  3 h, rt
1.2 3 h, rt
1.3 Reagents: Potassium hydroxide Solvents: Water ;  15 h, reflux; reflux → 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, 0 °C
Referenz
Method for preparing L-milnacipran hydrochloride
, China, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Sodium amide Solvents: Toluene ;  3 h, rt
1.2 3 h, rt
1.3 Reagents: Potassium hydroxide Solvents: Water ;  15 h, reflux; reflux → 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Referenz
Synthesis of Milnacipran Hydrochloride Dextroisomer
Wang, Xiaoqin; Xu, Peng; Gu, Junlin; Yang, Liping, Zhongguo Yiyao Gongye Zazhi, 2004, 35(5), 259-260

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  1,4-Dioxane ,  Hexamethylphosphoramide ;  2 min, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid ;  < pH 1, rt
Referenz
Enantioselective synthesis of levomilnacipran
Alliot, Julien; Gravel, Edmond; Pillon, Florence; Buisson, David-Alexandre; Nicolas, Marc; et al, Chemical Communications (Cambridge, 2012, 48(65), 8111-8113

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Sodium amide Solvents: Toluene ;  rt → -40 °C; 30 min, < -30 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  < 25 °C; 3 h, reflux; reflux → 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Toluene ,  Water ;  25 °C → 65 °C; 2 h, 65 °C
Referenz
Process for the preparation of (1S,2R)-Milnacipran by Gabriel amination
, Italy, , ,

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ;  12 h, reflux; rt
1.2 Reagents: Hydrochloric acid Solvents: Toluene ,  Water ;  3 - 4 h, pH 1 - 2, 60 - 70 °C
Referenz
Improved process for the preparation of levomilnacipran
, World Intellectual Property Organization, , ,

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Sodium amide Solvents: Benzene ;  0 °C; 3 h, rt
1.2 0 °C; 2 h, rt
1.3 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  overnight, reflux
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, 0 °C
Referenz
Synthesis of enantiomerically pure milnacipran analogs and inhibition of dopamine, serotonin, and norepinephrine transporters
Roggen, Heidi; Kehler, Jan; Stensbol, Tine Bryan; Hansen, Tore, Bioorganic & Medicinal Chemistry Letters, 2007, 17(10), 2834-2837

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ,  Water ;  3 h, -25 - 20 °C
1.2 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide ,  Water ;  30 °C → 85 °C; 4 h, 80 - 85 °C; 85 °C → 30 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  4 h, pH 2, 25 - 30 °C
Referenz
Process for the preparation of (1S,2R)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropanearboxamide hydrochloride
, India, , ,

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  cooled; 2 h, cooled
1.2 3 h, 0 °C; 2 h, 0 °C; overnight, rt
1.3 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  8 h, rt → reflux; reflux → rt; < 2 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  2 h, 0 °C; 1 h, rt
Referenz
Cyclopropane derivatives as orexin inhibitors and their preparation and use in the treatment of sleep disorders
, United States, , ,

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  rt
1.2 Reagents: Hydrochloric acid ;  < pH 1, rt
Referenz
Enantioselective synthesis of levomilnacipran
Alliot, Julien; Gravel, Edmond; Pillon, Florence; Buisson, David-Alexandre; Nicolas, Marc; et al, Chemical Communications (Cambridge, 2012, 48(65), 8111-8113

(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one Raw materials

(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one Preparation Products

(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one Lieferanten

Amadis Chemical Company Limited
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(CAS:96847-53-9)(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one
Bestellnummer:A855350
Bestandsstatus:in Stock
Menge:100g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 07:54
Preis ($):428.0
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(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one Verwandte Literatur

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Amadis Chemical Company Limited
(CAS:96847-53-9)(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one
A855350
Reinheit:99%
Menge:100g
Preis ($):428.0
Email